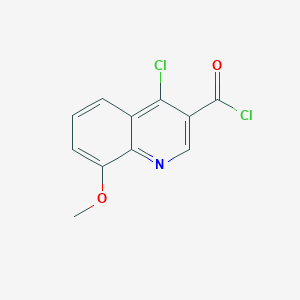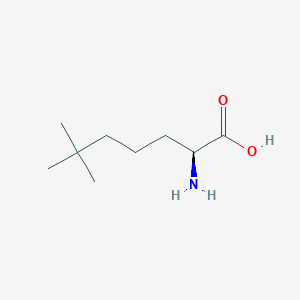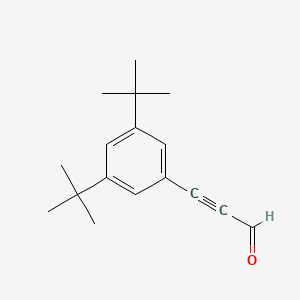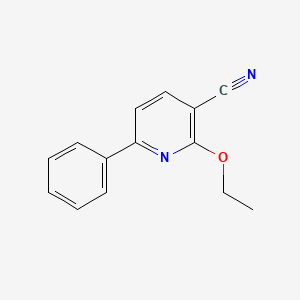
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by its unique structure, which includes two 6-methylpyridin-2-yl groups and a phenyl group attached to a central pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-pyridinedicarboxylic acid with 6-methyl-2-pyridine methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, biocatalytic processes using whole-cell biocatalysts have been explored for the synthesis of similar pyridine derivatives, offering a more sustainable and environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in water or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in tetrahydrofuran (THF).
Substitution: Various halogenating agents and nucleophiles in solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique catalytic or electronic properties. These complexes can participate in various chemical reactions, facilitating processes such as polymerization or oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(NH-benzimidazol-2-yl)pyridine: Similar structure but with benzimidazole groups instead of methylpyridine.
2,6-Bis(N-methyl-benzimidazol-2-yl)pyridine: Contains N-methyl-benzimidazole groups, offering different electronic properties.
Uniqueness
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine is unique due to its combination of 6-methylpyridin-2-yl and phenyl groups, which provide distinct steric and electronic characteristics. These properties make it particularly effective as a ligand in forming stable and catalytically active metal complexes .
Propiedades
Número CAS |
180526-64-1 |
|---|---|
Fórmula molecular |
C23H19N3 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2,6-bis(6-methylpyridin-2-yl)-4-phenylpyridine |
InChI |
InChI=1S/C23H19N3/c1-16-8-6-12-20(24-16)22-14-19(18-10-4-3-5-11-18)15-23(26-22)21-13-7-9-17(2)25-21/h3-15H,1-2H3 |
Clave InChI |
IESWLALHJIAKAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)


![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)


![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)

![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)

![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)


